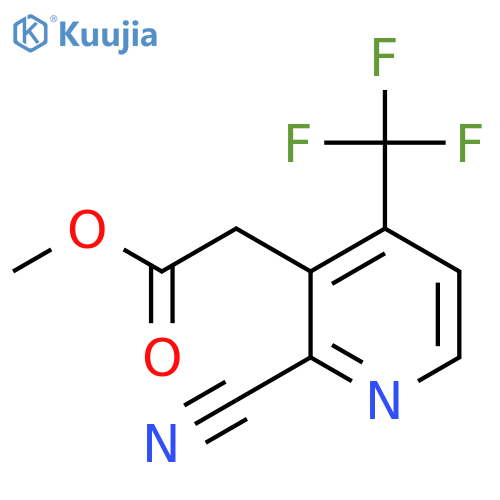

Cas no 1806327-49-0 (Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate)

1806327-49-0 structure

商品名:Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate

CAS番号:1806327-49-0

MF:C10H7F3N2O2

メガワット:244.169992685318

CID:4904499

Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate

-

- インチ: 1S/C10H7F3N2O2/c1-17-9(16)4-6-7(10(11,12)13)2-3-15-8(6)5-14/h2-3H,4H2,1H3

- InChIKey: MTXGYBBAACUOGG-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CN=C(C#N)C=1CC(=O)OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 334

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 63

Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029007831-500mg |

Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate |

1806327-49-0 | 95% | 500mg |

$1,752.40 | 2022-03-31 | |

| Alichem | A029007831-1g |

Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate |

1806327-49-0 | 95% | 1g |

$2,779.20 | 2022-03-31 | |

| Alichem | A029007831-250mg |

Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate |

1806327-49-0 | 95% | 250mg |

$1,078.00 | 2022-03-31 |

Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

1806327-49-0 (Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate) 関連製品

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量